4-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-sulfamoylphenyl)ethyl]amino}-4-oxobutanoic acid
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Overview
Description
3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(4-SULFAMOYLPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a sulfamoylphenyl group
Preparation Methods
The synthesis of 3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(4-SULFAMOYLPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylpropionic acid with appropriate reagents to introduce the dioxopyrrolidinyl and sulfamoylphenyl groups . Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The dioxopyrrolidinyl group can be reduced under specific conditions to yield different products.
Substitution: The sulfamoylphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(4-SULFAMOYLPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the dioxopyrrolidinyl and sulfamoylphenyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include:
3-(4-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but lacks the dioxopyrrolidinyl and sulfamoylphenyl groups.
4-Methoxyphenylacetic acid: Similar structure but different functional groups.
N-(4-Methoxyphenyl)-2,5-dioxopyrrolidine-3-carboxamide: Contains the dioxopyrrolidinyl group but different overall structure.
The uniqueness of 3-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL][2-(4-SULFAMOYLPHENYL)ETHYL]CARBAMOYL}PROPANOIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O8S |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-[2-(4-sulfamoylphenyl)ethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H25N3O8S/c1-34-17-6-4-16(5-7-17)26-21(28)14-19(23(26)31)25(20(27)10-11-22(29)30)13-12-15-2-8-18(9-3-15)35(24,32)33/h2-9,19H,10-14H2,1H3,(H,29,30)(H2,24,32,33) |
InChI Key |
MMASLVONKHPXEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=C(C=C3)S(=O)(=O)N)C(=O)CCC(=O)O |
Origin of Product |
United States |
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